![molecular formula C15H22N4O4 B2794002 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid CAS No. 1250996-85-0](/img/structure/B2794002.png)
1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. The “Tert-Butoxycarbonyl” or “Boc” group is a common protecting group in organic synthesis, often used in peptide synthesis. The “Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]” part suggests a spirocyclic structure, which is a compound with two rings that share a single atom. The “Carboxylic Acid” group is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
Again, without a specific structure or additional information, it’s challenging to provide a detailed molecular structure analysis. The presence of a spirocyclic structure and multiple functional groups would certainly make the compound’s 3D structure quite complex .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups and the spirocyclic structure. For example, the carboxylic acid could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, the presence of hydrogen bonding sites, and its molecular weight .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7,4'-piperidine]-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-14(2,3)23-13(22)18-6-4-15(5-7-18)10(11(20)21)8-19-9-16-17-12(15)19/h9-10H,4-8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVIFSBRWSFTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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